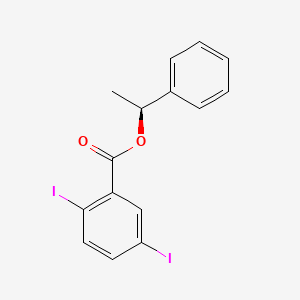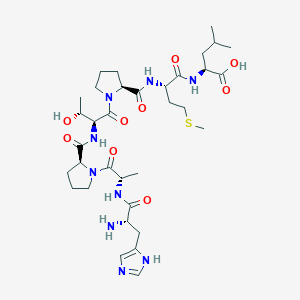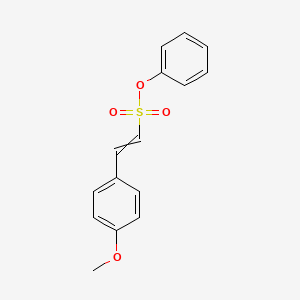![molecular formula C16H14O B12613118 3-([1,1'-Biphenyl]-4-yl)but-2-enal CAS No. 919301-82-9](/img/structure/B12613118.png)
3-([1,1'-Biphenyl]-4-yl)but-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl)but-2-enal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a biphenyl group attached to a butenal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)but-2-enal can be achieved through several methods. One common approach involves the aldol condensation reaction. In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which is then dehydrated to yield the desired enal compound . The reaction typically requires a base catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-([1,1’-Biphenyl]-4-yl)but-2-enal may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)but-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-([1,1’-Biphenyl]-4-yl)butanoic acid.
Reduction: Formation of 3-([1,1’-Biphenyl]-4-yl)butanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-([1,1’-Biphenyl]-4-yl)but-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)but-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl group may also engage in π-π interactions with aromatic residues in biological molecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Crotonaldehyde: An unsaturated aldehyde with a similar structure but lacking the biphenyl group.
4-Aminobiphenyl: A biphenyl derivative with an amine group instead of an aldehyde.
Uniqueness
3-([1,1’-Biphenyl]-4-yl)but-2-enal is unique due to the presence of both the biphenyl and butenal moieties, which confer distinct chemical and physical properties
Propiedades
Número CAS |
919301-82-9 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
3-(4-phenylphenyl)but-2-enal |
InChI |
InChI=1S/C16H14O/c1-13(11-12-17)14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-12H,1H3 |
Clave InChI |
CJAYQRCOMALDFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




methanone](/img/structure/B12613042.png)
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)

![4-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12613082.png)
![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)


![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
